molecular formula C4H8ClN3O2 B2591679 3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride CAS No. 1909325-55-8

3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride

Cat. No.: B2591679
CAS No.: 1909325-55-8
M. Wt: 165.58
InChI Key: SQDRJNUPTDDONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride: is a chemical compound with the molecular formula C4H8ClN3O2 and a molecular weight of 165.58 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an oxadiazole ring, a methylamino group, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the oxadiazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride is unique due to its combination of functional groups and its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(methylaminomethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2.ClH/c1-5-2-3-6-4(8)9-7-3;/h5H,2H2,1H3,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDRJNUPTDDONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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